molecular formula C9H10O B053735 Cinnamyl alcohol CAS No. 4407-36-7

Cinnamyl alcohol

Cat. No. B053735
CAS RN: 4407-36-7
M. Wt: 134.17 g/mol
InChI Key: OOCCDEMITAIZTP-QPJJXVBHSA-N
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Patent
US05202356

Procedure details

The above ester (3.52 g) was treated with diisobutylaluminium hydride (40 ml of a 1M solution in hexane) in dichloromethane (40 ml) in the normal fashion to provide 3-phenylprop-2-en-1-ol (2.8 g). NMR 1H: 7.2(5H,m), 6.55(1H,d), 6.35 (1H,t), 4.25(2H,d), 1.97(1H,s).
Name
Quantity
3.52 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](OCC)(=[O:10])[CH:2]=[CH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[H-].C([Al+]CC(C)C)C(C)C>CCCCCC.ClCCl>[C:4]1([CH:3]=[CH:2][CH2:1][OH:10])[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3.52 g
Type
reactant
Smiles
C(C=CC1=CC=CC=C1)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=CCO
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g
YIELD: CALCULATEDPERCENTYIELD 104.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05202356

Procedure details

The above ester (3.52 g) was treated with diisobutylaluminium hydride (40 ml of a 1M solution in hexane) in dichloromethane (40 ml) in the normal fashion to provide 3-phenylprop-2-en-1-ol (2.8 g). NMR 1H: 7.2(5H,m), 6.55(1H,d), 6.35 (1H,t), 4.25(2H,d), 1.97(1H,s).
Name
Quantity
3.52 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](OCC)(=[O:10])[CH:2]=[CH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[H-].C([Al+]CC(C)C)C(C)C>CCCCCC.ClCCl>[C:4]1([CH:3]=[CH:2][CH2:1][OH:10])[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3.52 g
Type
reactant
Smiles
C(C=CC1=CC=CC=C1)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=CCO
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g
YIELD: CALCULATEDPERCENTYIELD 104.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05202356

Procedure details

The above ester (3.52 g) was treated with diisobutylaluminium hydride (40 ml of a 1M solution in hexane) in dichloromethane (40 ml) in the normal fashion to provide 3-phenylprop-2-en-1-ol (2.8 g). NMR 1H: 7.2(5H,m), 6.55(1H,d), 6.35 (1H,t), 4.25(2H,d), 1.97(1H,s).
Name
Quantity
3.52 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](OCC)(=[O:10])[CH:2]=[CH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[H-].C([Al+]CC(C)C)C(C)C>CCCCCC.ClCCl>[C:4]1([CH:3]=[CH:2][CH2:1][OH:10])[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3.52 g
Type
reactant
Smiles
C(C=CC1=CC=CC=C1)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=CCO
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g
YIELD: CALCULATEDPERCENTYIELD 104.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.